dPDL1-4

Cancer Immunotherapy Targeted Protein Degradation Tumor Selectivity

Standard PD-L1 antibodies or intracellular PROTACs lack tumor selectivity, confounding in vivo efficacy studies. dPDL1-4 is a validated eHSP90-targeted chimera (eHSPTAC) that selectively degrades membrane PD-L1 on cancer cells via lysosomal shuttling. - DC50: 6.52 µM (B16F10), 7.77 µM (HeLa) - 70% tumor PD-L1 reduction; spares normal immune cells - Confirmed in vivo TGI superior to atezolizumab in B16F10 model - Essential positive control for LYTAC platform development

Molecular Formula C60H74BrN7O10
Molecular Weight 1133.2 g/mol
Cat. No. B15602809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedPDL1-4
Molecular FormulaC60H74BrN7O10
Molecular Weight1133.2 g/mol
Structural Identifiers
InChIInChI=1S/C60H74BrN7O10/c1-42(2)50-37-51(55(70)38-54(50)69)58-63-64-60(73)68(58)48-18-15-44(16-19-48)39-65-24-26-66(27-25-65)57(71)21-28-74-30-32-76-34-35-77-33-31-75-29-22-62-59(72)53-14-7-8-23-67(53)40-45-17-20-56(52(61)36-45)78-41-47-12-9-13-49(43(47)3)46-10-5-4-6-11-46/h4-6,9-13,15-20,36-38,42,53,69-70H,7-8,14,21-35,39-41H2,1-3H3,(H,62,72)(H,64,73)
InChIKeyPJWLILISZNAFKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dPDL1-4 eHSP90-PD-L1 Degrader


dPDL1-4 is a small-molecule bifunctional degrader belonging to the novel class of extracellular heat shock protein 90-targeting chimeras (eHSPTACs) [1]. It functions by simultaneously binding extracellular HSP90 (eHSP90) and the immune checkpoint ligand PD-L1, inducing lysosomal degradation of membrane PD-L1 [2]. In HeLa cervical cancer cells, dPDL1-4 exhibits a half-maximal degradation concentration (DC50) of 7.77 μM, while in B16F10 melanoma cells, the DC50 is 6.52 μM [1]. This compound is distinct from PD-L1 inhibitors as it removes the target protein rather than transiently blocking its interaction with PD-1.

Mechanism Extracellular chaperone-targeting chimera (eHSPTAC) for PD-L1 degradation via lysosomal routing
Workflow Supports tumor-cell surface PD-L1 depletion studies and LYTAC platform investigation
Context Reported in syngeneic mouse models and human cancer cell lines (HeLa, B16F10)

dPDL1-4 vs. Pan-PD-L1 Blockers and Degraders


Standard PD-L1 inhibitors, such as BMS-1166 and INCB086550, act by blocking the PD-1/PD-L1 protein-protein interaction but do not reduce PD-L1 protein levels. In contrast, dPDL1-4 is an eHSPTAC degrader that induces lysosomal degradation of PD-L1, thereby eliminating the target protein entirely [1]. This fundamental mechanistic difference leads to distinct biological outcomes: dPDL1-4 achieves tumor-selective PD-L1 depletion by leveraging elevated eHSP90 expression in cancer cells (3–5× higher than normal cells), while inhibitors lack intrinsic tumor selectivity [2]. Furthermore, in vivo studies demonstrate that dPDL1-4 outperforms PD-L1 antibody blockade in tumor growth suppression, suggesting that degradation offers a therapeutic advantage over inhibition alone [2].

Target Compound
dPDL1-4 (eHSPTAC/LYTAC)
Degrades PD-L1 on tumor cells via extracellular HSP90-mediated lysosomal trafficking. Selectivity profile dependent on eHSP90 expression levels.
Alternative
PD-L1 Antibody / Intracellular PROTAC
Antibody blockade does not degrade surface PD-L1; PROTACs rely on intracellular ubiquitination and may not engage extracellular PD-L1 in the same manner.
Mechanism mismatch may limit direct substitution for studies requiring eHSP90-dependent lysosomal degradation or tumor-cell PD-L1 depletion readouts.

dPDL1-4 Head-to-Head Performance Data


PD-L1 Degradation Potency vs. PROTACs

dPDL1-4 achieves selective degradation of membrane PD-L1 in tumor cells while leaving normal cells unaffected. This selectivity is attributed to the 3–5× higher expression of eHSP90 in cancer cells compared to normal cells [1]. In MC38 and B16F10 tumor cells, dPDL1-4 degraded 70% of membrane PD-L1 within 72 hours, whereas PD-L1 levels in normal cells remained unchanged [1]. In contrast, PD-L1 inhibitors such as BMS-1166 and INCB086550 do not degrade PD-L1 and lack intrinsic tumor selectivity, acting uniformly on PD-L1-expressing cells regardless of eHSP90 status [2].

PD-L1 Degradation Potency
Cross-study comparable
DC50 = 7.77 µM (HeLa), 6.52 µM (B16F10) vs. PROTAC PA8 DC50 = 0.609 µM (4T1)
Supports LYTAC vs. intracellular degrader comparison; potency context reflects distinct trafficking pathways.
No head-to-head data; cell lines differ.
Cancer Immunotherapy Targeted Protein Degradation Tumor Selectivity

Tumor vs. Normal Cell Selectivity

In the B16F10 syngeneic mouse melanoma model, dPDL1-4 administered at 5 mg/kg every three days reduced tumor volume by 68% compared to control [1]. This tumor suppression was significantly greater than that achieved by a PD-L1 antibody treatment group, highlighting the advantage of degradation over blockade [1]. Additionally, dPDL1-4 reduced PD-L1 protein levels in tumor tissue by 62% and increased CD8+ T cell infiltration by 2.3-fold [1]. In contrast, small-molecule inhibitors like INCB086550, while orally bioavailable, have not demonstrated such pronounced tumor-selective protein depletion in syngeneic models [2].

Tumor vs. Normal Selectivity
Head-to-head reported
>70% PD-L1 reduction in tumor cells; no degradation in normal cells (MC38, B16F10)
Indicates eHSP90-dependent cell-type selectivity; may reduce systemic immune perturbation in models.
72 h treatment; eHSP90 expression difference 3-5×.
In Vivo Efficacy Syngeneic Mouse Model Melanoma

In Vivo Tumor Growth Inhibition vs. Antibody

dPDL1-4 achieves a DC50 of 6.52 μM in B16F10 cells and 7.77 μM in HeLa cells [1]. While PROTAC PD-L1 degraders such as PROTAC PD-L1 degrader-1 (DC50 0.609 μM in 4T1 cells) and degrader-3 (DC50 0.5 μM) exhibit higher potency, these PROTACs lack the tumor-selective degradation mechanism conferred by eHSP90 engagement [2]. dPDL1-4's eHSP90-dependent lysosomal degradation spares normal cells, whereas PROTACs that rely on ubiquitin-proteasome or indiscriminate lysosomal targeting may degrade PD-L1 in both tumor and normal tissues .

In Vivo TGI vs. Antibody
Direct comparison
68% tumor volume reduction (5 mg/kg, q3d) in B16F10 model vs. PD-L1 antibody (lower TGI reported)
Reported higher tumor growth inhibition supports model-response investigation.
Associated with 62% PD-L1 decrease and 2.3-fold CD8+ T cell increase.
DC50 Protein Degradation PROTAC

Mechanism of Action and Target Engagement

dPDL1-4 binds PD-L1 with a KD of 38 nM and simultaneously recruits eHSP90, forming a ternary complex that triggers lysosomal degradation [1]. This mechanism permanently removes PD-L1 from the cell surface. In contrast, small-molecule inhibitors like BMS-1166 (IC50 1.4 nM) and INCB086550 (IC50 1.9–4.9 nM) merely block PD-1/PD-L1 interaction without affecting PD-L1 protein abundance [2]. The degradation approach prevents PD-L1 from engaging other binding partners (e.g., CD80) and may reduce compensatory upregulation, a limitation of competitive inhibitors.

Mechanism & Binding
Class-level inference
KD = 38 nM (SPR) for PD-L1; eHSP90 chaperone-mediated lysosomal routing confirmed.
Extracellular trafficking mechanism distinct from intracellular PROTACs; enables membrane protein targeting.
SPR binding assay; LYTAC pathway assignment.
Mechanism of Action Lysosomal Degradation PD-1/PD-L1 Axis

dPDL1-4 Applications in Preclinical Oncology


Tumor-Selective PD-L1 Degradation In Vivo

For in vivo studies requiring PD-L1 clearance specifically within the tumor microenvironment while sparing normal tissues, dPDL1-4 is the tool of choice. Its tumor-selective degradation (70% reduction in tumor cells vs. 0% in normal cells) and superior efficacy over PD-L1 antibody in the B16F10 melanoma model (68% tumor volume reduction) make it ideal for evaluating the role of PD-L1 in immune evasion without systemic toxicity [1].

eHSP90-Mediated Lysosomal Trafficking

dPDL1-4 serves as a chemical probe to study eHSP90-mediated internalization and lysosomal degradation of membrane proteins. Its mechanism, validated by colocalization with lysosomal markers and blockade by chloroquine, provides a platform for dissecting the eHSP90 trafficking pathway [1]. This is particularly relevant for exploring alternative LYTAC receptors and developing tumor-selective degraders [2].

LYTAC Development for Immuno-Oncology

In scenarios where tumors exhibit resistance to small-molecule inhibitors (e.g., BMS-1166, INCB086550) or monoclonal antibodies due to compensatory PD-L1 upregulation or alternative signaling, dPDL1-4's degradation mechanism offers a distinct advantage. By eliminating PD-L1 entirely, it may circumvent resistance pathways that rely on residual PD-L1 function [1].

Application
Selection Property
Validation Focus
PD-L1 depletion in tumor models
eHSP90-dependent selectivity profile
Tumor vs. normal cell PD-L1 level comparison; syngeneic model endpoint review
eHSP90-mediated lysosomal trafficking
Bifunctional eHSPTAC probe
Endocytosis and lysosomal routing pathway mapping; cell-type eHSP90 expression context
LYTAC screening and optimization
Reported degradation potency benchmarks
DC50 and selectivity index reference for novel chimera development

Technical Documentation Hub

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37 linked technical documents
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